

Application Note: Solid-Phase Microextraction (SPME) for Butyl Butyrate Analysis

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Compound of Interest

Compound Name: Butylate

Cat. No.: B1668116

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Introduction

Butyl butyrate, a volatile ester compound, is a significant contributor to the characteristic aroma and flavor profiles of various fruits, foods, and beverages.[1][2] Accurate and sensitive quantification of butyl butyrate is crucial in food science for quality control, in the flavor and fragrance industry for product development, and in various research applications. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a simple, solvent-free, and highly sensitive method for the analysis of butyl butyrate in diverse and complex matrices.[3][4] This application note provides a detailed protocol and performance data for the analysis of butyl butyrate using SPME-GC-MS.

Principle of SPME

Solid-Phase Microextraction is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample.[3] The extraction can be performed by direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample (Headspace SPME). Analytes partition between the sample matrix and the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed. Headspace SPME is particularly suitable for volatile compounds like butyl butyrate.

Experimental Protocols

A generalized procedure for the analysis of butyl butyrate in a liquid matrix (e.g., fruit juice, beverage) using Headspace SPME-GC-MS is detailed below.

Materials and Reagents:

- SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 μm is recommended for volatile esters.
- SPME Holder: Manual or autosampler compatible.
- Vials: 20 mL clear glass vials with PTFE/silicone septa.
- Reagents: Butyl butyrate standard, Sodium chloride (NaCl), Deionized water, Methanol (for stock solution).

Standard Preparation:

- Prepare a stock solution of butyl butyrate in a suitable solvent such as methanol.
- From the stock solution, prepare a series of calibration standards in the desired matrix (e.g., deionized water, synthetic wine) to encompass the expected concentration range of the samples.

SPME Procedure (Headspace):

- Sample Preparation: Transfer a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial. For quantitative analysis, an appropriate internal standard may be added. To enhance the extraction of volatile compounds, "salting out" can be employed by adding a saturated solution of NaCl.
- Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow butyl butyrate to partition into the headspace. Agitation during this step can improve efficiency.

- Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) while maintaining the equilibration temperature.
- Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specific time (e.g., 2-5 minutes) in splitless mode.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of butyl butyrate.

Parameter	Setting
Gas Chromatograph	Agilent GC or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program	40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injection Mode	Splitless
Injector Temperature	250°C
Mass Spectrometer	Agilent MS or equivalent
Ionization	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-300

Data Presentation

The following tables summarize typical quantitative data for the analysis of volatile esters using SPME-GC-MS. These values are indicative and may vary depending on the specific matrix and instrumentation.

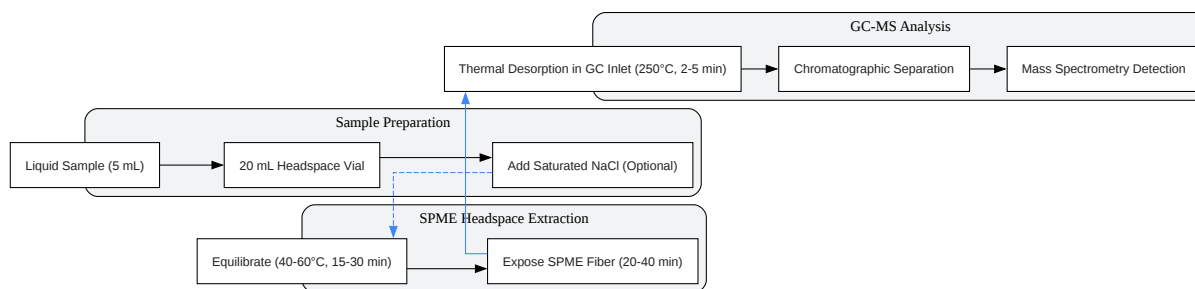
Table 1: Typical Performance Data for SPME-GC-MS Analysis of Volatile Esters

Parameter	Typical Range	Reference
Linearity (R^2)	> 0.99	
Limit of Detection (LOD)	0.01 - 1 $\mu\text{g/L}$	
Limit of Quantification (LOQ)	0.05 - 5 $\mu\text{g/L}$	
Precision (%RSD)	< 15%	
Accuracy (% Recovery)	85 - 115%	

Table 2: Example LOQ for a Related Volatile Ester in a Food Matrix

Compound	Matrix	LOQ ($\mu\text{g/L}$)	Reference
3-Methylpentyl Butyrate	Blended Milk Products	0.10% of total fat	

Mandatory Visualization



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Caption: Experimental workflow for butyl butyrate analysis using SPME-GC-MS.

Conclusion

This application note provides a comprehensive protocol for the analysis of butyl butyrate using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry. The method is sensitive, robust, and environmentally friendly due to the absence of organic solvents. The provided experimental parameters and performance data serve as a valuable starting point for researchers, scientists, and drug development professionals for the accurate quantification of butyl butyrate and other volatile esters in various matrices. Optimization of parameters such as fiber type, extraction time, and temperature may be necessary for specific applications and matrices to achieve the best results.

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